

Application Note: Quantification of Methylsuccinic Acid in Urine by LC-MS/MS

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Compound of Interest

Compound Name: Methylsuccinic acid

Cat. No.: B050227

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Introduction

Methylsuccinic acid (MSA) is a dicarboxylic acid that serves as a key intermediate in the metabolism of fatty acids.[1] Elevated levels of **methylsuccinic acid** in urine are a significant biomarker for several inborn errors of metabolism, most notably Ethylmalonic Encephalopathy.[1][2][3] This rare autosomal recessive disorder is characterized by neurological and vascular symptoms, and its diagnosis is aided by the detection of elevated **methylsuccinic acid** along with ethylmalonic acid.[1][2] Additionally, increased **methylsuccinic acid** can be associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, isovaleric acidemia, and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][4] Given its clinical relevance, the accurate and sensitive quantification of **methylsuccinic acid** in urine is crucial for the diagnosis and monitoring of these metabolic disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of endogenous metabolites in complex biological matrices like urine.[5] Its high sensitivity and selectivity make it particularly well-suited for analyzing low-abundance analytes and distinguishing between isomeric compounds. However, the analysis of small, polar organic acids like **methylsuccinic acid** by reversed-phase LC-MS/MS can be challenging due to poor retention and ionization efficiency.[6][7][8] This application note details a robust LC-MS/MS method for the quantification of **methylsuccinic acid** in human urine, addressing these challenges through a validated protocol.

Experimental Protocols

This section provides a detailed methodology for the quantification of **methylsuccinic acid** in urine, from sample preparation to LC-MS/MS analysis.

Sample Preparation

Proper sample preparation is critical to remove interferences from the urine matrix and to enhance the analytical signal of **methylsuccinic acid**.

Materials:

- Urine samples
- Acetonitrile (ACN), LC-MS grade
- n-Butanol
- Acetyl chloride
- Internal Standard (IS): D5-ethylmalonic acid or other suitable stable isotope-labeled analog
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

Protocol:

- **Sample Thawing and Centrifugation:** Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Centrifuge the samples at a low temperature and high speed (e.g., 4°C, 10,000 x g for 10 minutes) to pellet any particulate matter.^[9]
- **Aliquoting:** Transfer a 100 µL aliquot of the clear supernatant to a clean microcentrifuge tube.
- **Internal Standard Spiking:** Add the internal standard solution to each sample to a final concentration appropriate for the expected range of **methylsuccinic acid**.
- **Protein Precipitation (Optional but Recommended):** Add 400 µL of cold acetonitrile to each urine aliquot. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at high speed

(e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant to a new tube.^{[5][9]}

- Derivatization (Butanolic HCl): To enhance chromatographic retention and ionization efficiency, derivatization of the carboxyl groups is performed.^{[7][8]}
 - Prepare a fresh solution of 3N HCl in n-butanol by slowly adding acetyl chloride to n-butanol.
 - Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen.
 - Add 100 µL of 3N HCl in n-butanol to the dried residue.
 - Cap the tubes tightly and heat at 65°C for 20 minutes.
 - After incubation, evaporate the derivatization reagent to dryness under nitrogen.
- Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.
- Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulates before transferring the supernatant to LC vials for analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized **methylsuccinic acid**.

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A representative gradient is shown in the table below.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 - 10 µL.

Time (min)	% Mobile Phase B
0.0	10
5.0	95
6.0	95
6.1	10
8.0	10

Table 1: Representative LC Gradient.

MS/MS Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+). Derivatization with butanol facilitates positive ion formation.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The specific precursor-to-product ion transitions for the butyl-derivatized **methylsuccinic acid** and the internal standard need to be optimized on the specific mass spectrometer used. An example is provided below.

- Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methylsuccinic Acid (di-butyl ester)	245.1	189.1	15
D5-Ethylmalonic Acid (di-butyl ester)	250.2	194.2	15

Table 2: Example
MRM Transitions.
These values are
illustrative and require
optimization.

Data Presentation and Quantitative Results

A fit-for-purpose method validation should be conducted to ensure the reliability of the quantitative data.^{[7][8]} The following table summarizes typical quantitative performance metrics for the analysis of **methylsuccinic acid** in urine.

Parameter	Result
Linear Range	100 - 5000 ng/mL ^{[7][8]}
Limit of Detection (LOD)	~30 ng/mL
Limit of Quantification (LOQ)	100 ng/mL ^{[7][8]}
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%

Table 3: Summary of Quantitative Performance
Data.

Visualizations

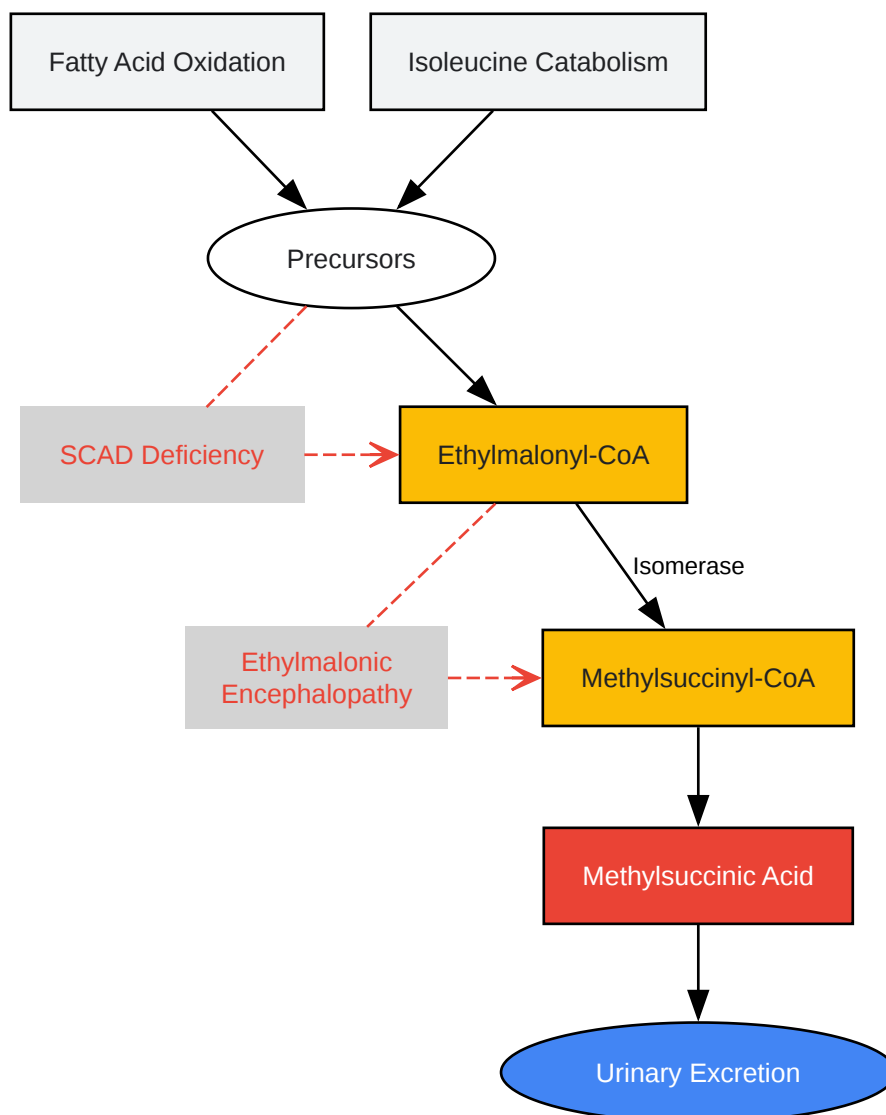
Experimental Workflow



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Caption: Experimental workflow for the quantification of **methylsuccinic acid** in urine.

Simplified Metabolic Pathway of Methylsuccinic Acid



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Caption: Simplified pathway showing the origin of **methylsuccinic acid**.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantitative analysis of **methylsuccinic acid** in human urine. The described protocol, including an optional but recommended derivatization step, addresses the challenges associated with the analysis of small, polar organic acids, ensuring reliable and sensitive quantification. This method is suitable for clinical research and drug development settings where the monitoring of **methylsuccinic acid** as a biomarker for inborn errors of metabolism is essential. The provided workflow and performance data serve as a valuable resource for researchers and scientists in the field.

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